(4S)-4,5-dihydroxy-2-oxopentanoic acid

Description

Properties

IUPAC Name |

(4S)-4,5-dihydroxy-2-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGQRSJIKIPKZ-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282909 |

Source

|

| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-83-3 |

Source

|

| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4,5-Dihydroxy-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Putative Biosynthetic Route to (4S)-4,5-dihydroxy-2-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a chiral alpha-keto acid whose biosynthetic origins are not explicitly detailed in current metabolic maps. This technical guide synthesizes available biochemical knowledge to propose a plausible biosynthetic pathway for this molecule. Drawing from established routes of L-threonine catabolism and the known catalytic activities of hydroxylating enzymes, we delineate a hypothetical pathway commencing from the common metabolite 2-oxobutanoate. This document provides a theoretical framework intended to stimulate further research into the metabolism of this and related small molecules. While direct experimental evidence for this pathway is pending, the proposed enzymatic steps are grounded in known biochemical transformations, offering a scientifically sound basis for investigation.

Introduction: The Metabolic Context

While a dedicated biosynthetic pathway for (4S)-4,5-dihydroxy-2-oxopentanoic acid has not been formally elucidated, its structural features suggest a likely origin from the catabolism of L-threonine, an essential amino acid. In many organisms, L-threonine is degraded into smaller carbon skeletons that can enter central metabolism. A key intermediate in several of these degradative pathways is 2-oxobutanoate (also known as alpha-ketobutyrate). We hypothesize that (4S)-4,5-dihydroxy-2-oxopentanoic acid arises from the sequential hydroxylation of 2-oxobutanoate.

Established L-Threonine Catabolic Pathways: The Precursor's Origin

There are three primary pathways for L-threonine degradation that lead to the formation of key metabolic intermediates. Understanding these provides the foundation for our proposed biosynthetic route to (4S)-4,5-dihydroxy-2-oxopentanoic acid.

L-Threonine Dehydrogenase Pathway

In many bacteria and mammals, L-threonine is first oxidized by L-threonine 3-dehydrogenase to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate CoA ligase into glycine and acetyl-CoA.

L-Threonine Dehydratase Pathway

Alternatively, L-threonine can be deaminated by L-threonine dehydratase (also known as L-serine dehydratase) to yield 2-oxobutanoate and ammonia. This is a key pathway in both prokaryotes and eukaryotes.

L-Threonine Aldolase Pathway

A third route involves the cleavage of L-threonine by L-threonine aldolase into glycine and acetaldehyde.

Proposed Biosynthetic Pathway for (4S)-4,5-dihydroxy-2-oxopentanoic Acid

Based on the generation of 2-oxobutanoate from L-threonine, we propose a two-step hydroxylation sequence to produce (4S)-4,5-dihydroxy-2-oxopentanoic acid. This hypothetical pathway relies on the action of non-heme iron-dependent dioxygenases, a versatile class of enzymes known to catalyze the hydroxylation of a wide range of substrates, including alpha-keto acids.

Step 1: Hydroxylation of 2-Oxobutanoate to 4-hydroxy-2-oxopentanoate

The initial step is the proposed hydroxylation of 2-oxobutanoate at the C4 position to yield 4-hydroxy-2-oxopentanoate. This reaction could be catalyzed by an α-ketoglutarate-dependent dioxygenase. These enzymes utilize α-ketoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction, providing the reducing equivalents for the activation of molecular oxygen.

Step 2: Diastereoselective Hydroxylation to (4S)-4,5-dihydroxy-2-oxopentanoic acid

The second proposed step involves the hydroxylation of the terminal methyl group (C5) of 4-hydroxy-2-oxopentanoate to produce (4S)-4,5-dihydroxy-2-oxopentanoic acid. This reaction would also likely be catalyzed by an α-ketoglutarate-dependent dioxygenase or a related hydroxylase, which would impart the specific (4S) stereochemistry. The stereoselectivity of such enzymes is a well-documented phenomenon.

Key Enzyme Classes Implicated in the Hypothetical Pathway

The plausibility of this proposed pathway hinges on the existence and substrate specificity of suitable hydroxylating enzymes.

α-Ketoglutarate-Dependent Dioxygenases

This superfamily of non-heme iron enzymes is a strong candidate for catalyzing the proposed hydroxylation steps. They are known to act on a wide variety of substrates and are involved in processes such as amino acid metabolism, DNA repair, and secondary metabolite biosynthesis. Their catalytic cycle involves the binding of Fe(II), α-ketoglutarate, and the primary substrate, followed by the activation of molecular oxygen to form a highly reactive ferryl intermediate that performs the hydroxylation.

Other Potential Hydroxylases

While α-ketoglutarate-dependent dioxygenases are the most likely candidates, other classes of hydroxylases, such as flavin-dependent monooxygenases or cytochrome P450 monooxygenases, could potentially catalyze these transformations, depending on the specific organism and metabolic context.

Proposed Experimental Workflow for Pathway Validation

Validating this hypothetical pathway requires a multi-faceted approach. The following experimental workflow is proposed for researchers interested in investigating the biosynthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Quantitative Data: A Call for Future Research

As the proposed pathway is hypothetical, no quantitative data, such as enzyme kinetics or metabolite concentrations, are currently available. The generation of such data will be a critical component of future research aimed at validating and characterizing this biosynthetic route. Key quantitative parameters to be determined would include:

| Parameter | Description |

| Enzyme Kinetics (Km, kcat) | To determine the substrate affinity and turnover rate of the putative hydroxylases for 2-oxobutanoate and 4-hydroxy-2-oxopentanoate. |

| Metabolite Flux Analysis | To quantify the flow of carbon from L-threonine to (4S)-4,5-dihydroxy-2-oxopentanoic acid under various physiological conditions. |

| In vivo Concentrations | To measure the intracellular and extracellular concentrations of the proposed intermediates and the final product. |

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, biosynthetic pathway for (4S)-4,5-dihydroxy-2-oxopentanoic acid, originating from the catabolism of L-threonine via the intermediate 2-oxobutanoate. The proposed pathway relies on the activity of hydroxylating enzymes, with α-ketoglutarate-dependent dioxygenases being the most probable candidates. The provided experimental workflow offers a roadmap for the validation and characterization of this pathway.

Future research in this area should focus on the identification and characterization of the specific enzymes involved, the elucidation of the regulatory mechanisms governing this pathway, and the assessment of its physiological role. The potential biological activity of (4S)-4,5-dihydroxy-2-oxopentanoic acid, for instance in cell signaling or as a metabolic intermediate, remains an intriguing area for exploration. The insights gained from such studies will not only enhance our understanding of microbial and potentially higher organismal metabolism but may also open avenues for the bio-based production of this and other valuable chiral molecules.

An In-Depth Technical Guide on the Biochemical Properties of (4S)-4,5-dihydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid, a five-carbon alpha-keto acid, is a chiral molecule with potential significance in various metabolic pathways. While direct research on this specific stereoisomer is limited, its structural similarity to key intermediates in carbohydrate metabolism, such as those in the glucuronic acid pathway and ascorbic acid biosynthesis, suggests its potential involvement in related enzymatic transformations. This technical guide provides a comprehensive overview of the predicted biochemical properties of (4S)-4,5-dihydroxy-2-oxopentanoic acid, drawing upon data from analogous and well-characterized metabolic pathways and enzymes. This document outlines a plausible metabolic context, presents representative quantitative data from homologous systems in structured tables, details relevant experimental protocols, and provides visualizations of pertinent biochemical pathways and experimental workflows.

Introduction

Alpha-keto acids are crucial intermediates in the metabolism of amino acids and carbohydrates. Their diverse functionalities make them pivotal points in cellular biochemistry, acting as precursors for biosynthesis, as signaling molecules, and as key players in energy metabolism. (4S)-4,5-dihydroxy-2-oxopentanoic acid, with its stereospecific hydroxyl groups and a reactive alpha-keto acid moiety, presents an intriguing subject for biochemical investigation. Its structural resemblance to L-xylulose and 2-keto-L-gulonate suggests that it may be a substrate for reductases and dehydrogenases involved in pentose and ascorbate metabolism. Understanding the biochemical behavior of this molecule could provide insights into novel metabolic routes and potential targets for therapeutic intervention.

Plausible Metabolic Pathway

Based on its structure, (4S)-4,5-dihydroxy-2-oxopentanoic acid is hypothesized to be an intermediate in a pathway analogous to the glucuronic acid pathway, which is involved in the synthesis of ascorbic acid in many species. In this proposed pathway, a precursor such as D-glucuronic acid could be metabolized to yield various pentose and keto-acid intermediates. (4S)-4,5-dihydroxy-2-oxopentanoic acid could be formed via the action of a dehydrogenase or an aldolase and could subsequently be a substrate for a reductase, leading to the formation of a polyol.

Figure 1: Proposed metabolic pathway involving (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Quantitative Data from Homologous Systems

Direct kinetic data for enzymes acting on (4S)-4,5-dihydroxy-2-oxopentanoic acid are not currently available in the literature. However, by examining enzymes that catalyze reactions with structurally similar substrates, we can infer potential enzymatic activities and affinities. The following tables summarize kinetic parameters for L-xylulose reductase and 2-keto-L-gulonate reductase, which are plausible candidates for the metabolism of our target molecule.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Coenzyme | Organism | Reference |

| L-Xylulose Reductase | L-Xylulose | 25 | 650 U/mg | NADPH | Aspergillus niger | [1] |

| L-Xylulose Reductase | L-Xylulose | High (not saturated) | - | NADPH | Neurospora crassa | [2] |

| 2-Keto-L-gulonate Reductase (GluD) | 2-Keto-L-gulonate | 25.3 | 21.4 s-1 | NADPH | Aspergillus niger | [3] |

| Aldo-keto reductase (Vv2KGR) | 2-Keto-L-gulonate | 0.70 | 4.18 s-1 | NADPH | Vitis vinifera | [4] |

| Aldo-keto reductase (Vv2KGR) | 2-Keto-L-gulonate | 1.561 | - | NADH | Vitis vinifera | [4] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax/kcat) for Reductases Acting on Structurally Similar Substrates.

| Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Substrate | Organism | Reference |

| Data Not Available | - | - | - | - | - | - |

Experimental Protocols

To facilitate the study of (4S)-4,5-dihydroxy-2-oxopentanoic acid and its interaction with potential enzymes, the following detailed experimental protocols are provided. These are adapted from established methods for similar enzymes and substrates.

Protocol for Heterologous Expression and Purification of a Recombinant Reductase

This protocol describes the expression of a His-tagged reductase in E. coli and its subsequent purification, a common strategy for obtaining large quantities of a specific enzyme for characterization.

Figure 2: Workflow for recombinant protein expression and purification.

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression plasmid containing the gene for the target reductase with an N- or C-terminal polyhistidine tag.

-

Cell Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare the enzyme for storage at -80°C.

Protocol for a Kinetic Assay of a Reductase Acting on an Alpha-Keto Acid

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of a reductase that uses NAD(P)H as a cofactor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm as NAD(P)H is oxidized.

Methodology:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0), the coenzyme (NADPH or NADH, at a concentration well above its Km, e.g., 200 µM), and the purified enzyme at a fixed concentration.

-

Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. Initiate the reaction by adding the substrate, (4S)-4,5-dihydroxy-2-oxopentanoic acid, at varying concentrations.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v0).

-

Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Figure 3: General workflow for an enzyme kinetic assay.

Conclusion

While (4S)-4,5-dihydroxy-2-oxopentanoic acid remains a relatively uncharacterized molecule, its structural features strongly suggest a role in metabolic pathways related to carbohydrate metabolism. By leveraging our understanding of homologous pathways and enzymes, this guide provides a foundational framework for initiating research into its biochemical properties. The proposed metabolic context, representative kinetic data, and detailed experimental protocols offer a starting point for scientists and drug development professionals to explore the significance of this intriguing alpha-keto acid. Further research, including the chemical synthesis of the compound, expression and characterization of candidate enzymes, and metabolomic studies, will be crucial to fully elucidate its biological function and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical Characterization of an l-Xylulose Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]

- 4. An aldo-keto reductase with 2-keto-l-gulonate reductase activity functions in l-tartaric acid biosynthesis from vitamin C in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (4S)-4,5-dihydroxy-2-oxopentanoic acid in Ascorbate Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzyme cofactor in most living organisms. Its degradation, or catabolism, is a critical process for maintaining cellular homeostasis and recycling its breakdown products. While the primary pathways of ascorbate catabolism in plants and mammals leading to the formation of oxalate and threonate are well-documented, emerging research has unveiled alternative pathways, particularly in microorganisms, that involve novel C5 intermediates. This technical guide provides an in-depth exploration of the function of one such putative intermediate, (4S)-4,5-dihydroxy-2-oxopentanoic acid, in the broader context of ascorbate catabolism. Drawing from current scientific literature, this document summarizes the key enzymatic steps, presents quantitative data, details relevant experimental protocols, and visualizes the intricate biochemical pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the nuances of ascorbate metabolism and its potential therapeutic implications.

Introduction to Ascorbate Catabolism

The catabolism of L-ascorbic acid is initiated by its oxidation to the unstable dehydroascorbic acid (DHA). DHA can be recycled back to ascorbate or undergo irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG)[1]. DKG stands as a crucial branch-point intermediate, leading to different metabolic fates depending on the organism and cellular conditions[2].

In plants, the primary fate of DKG involves cleavage to form L-threonate and oxalate[2]. However, studies in bacteria, such as Ralstonia eutropha H16, have revealed a more complex pathway involving a series of enzymatic transformations of DKG, leading to the formation of various C5 sugar acids that can be funneled into central metabolism[3][4][5]. It is within this context of C5 intermediate formation that the potential role of (4S)-4,5-dihydroxy-2-oxopentanoic acid is considered.

The Emergence of C5 Intermediates in Ascorbate Catabolism

While not as ubiquitously documented as the C4 and C2 products, the formation of C5 intermediates from ascorbate breakdown has been observed. A key discovery in this area is the bacterial ascorbate catabolic pathway in Ralstonia eutropha, which proceeds through the following key steps after the formation of 2,3-diketo-L-gulonate (DKG)[3][5]:

-

Benzilic Acid Rearrangement: DKG undergoes an unprecedented enzyme-catalyzed benzilic acid rearrangement to form 2-carboxy-L-lyxonolactone.

-

Lactone Hydrolysis: The lactone ring of 2-carboxy-L-lyxonolactone is hydrolyzed to yield 2-carboxy-L-lyxonate.

-

Oxidative Decarboxylation: 2-carboxy-L-lyxonate is decarboxylated to produce the C5 sugar acid, L-lyxonate.

-

Further Metabolism: L-lyxonate is then further metabolized to enter the central metabolic pathways, ultimately leading to α-ketoglutarate.

Another significant C5 intermediate identified is 2-oxo-l-threo-pentonate (also known as '2-keto-l-xylonate'), which is formed via the oxidative decarboxylation of DKG in the presence of reactive oxygen species[6][7][8].

The Putative Role of (4S)-4,5-dihydroxy-2-oxopentanoic acid

Direct evidence for the involvement of (4S)-4,5-dihydroxy-2-oxopentanoic acid as a specific intermediate in ascorbate catabolism is currently limited in the published literature. However, based on the established formation of other C5 hydroxy- and oxo-pentanoic acids, its role can be hypothesized.

(4S)-4,5-dihydroxy-2-oxopentanoic acid is structurally similar to the identified C5 intermediates. It is plausible that it could be:

-

An isomer or alternative name for a known intermediate.

-

A downstream metabolite of 2-oxo-l-threo-pentonate or L-lyxonate.

-

The product of an alternative, yet to be fully characterized, enzymatic cleavage or rearrangement of a C6 precursor like DKG.

Further research, including metabolomic studies and enzymatic assays with purified enzymes from organisms with diverse ascorbate catabolic pathways, is necessary to definitively establish the presence and function of (4S)-4,5-dihydroxy-2-oxopentanoic acid in this metabolic network.

Quantitative Data in Ascorbate Catabolism

Quantitative analysis of the intermediates and enzymatic activities in ascorbate catabolism is crucial for understanding the flux and regulation of these pathways. The following table summarizes representative quantitative data from the literature.

| Parameter | Organism/System | Value | Reference |

| Enzyme Kinetics | |||

| Ascorbate Oxidase Activity | Rice Seedlings | Varies by genotype | [9] |

| Ascorbate Peroxidase Activity | Rice Seedlings | Varies by genotype | [9] |

| Monodehydroascorbate Reductase Activity | Rice Seedlings | Varies by genotype | [9] |

| Dehydroascorbate Reductase Activity | Rice Seedlings | Varies by genotype | [9] |

| Metabolite Concentrations | |||

| 2,3-diketo-L-gulonate from DHA | Rat blood circulation | Rapid conversion (t1/2 < 1 min) | [10] |

| Urinary excretion of 2,3-DKG after DHA administration | Rats | 55% of administered DHA | [10] |

| Urinary excretion of Ascorbate after DHA administration | Rats | 31% of administered DHA | [10] |

Experimental Protocols

General Protocol for Quantitative Analysis of Ascorbate and its Degradation Products by HPLC-MS

This protocol provides a general framework for the analysis of ascorbate and its metabolites, which can be adapted for the detection and quantification of C5 intermediates like (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Objective: To separate, identify, and quantify L-ascorbic acid, dehydroascorbic acid, 2,3-diketo-L-gulonate, and other potential degradation products in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably a triple quadrupole for targeted analysis.

-

Reversed-phase C18 column or a mixed-mode column suitable for polar analytes[11].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Authentic standards for all analytes of interest.

-

Sample extraction buffer (e.g., metaphosphoric acid solution).

Procedure:

-

Sample Preparation:

-

Homogenize biological samples (e.g., cell cultures, tissue extracts) in ice-cold extraction buffer to stabilize ascorbate and its metabolites.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet proteins and cell debris.

-

Filter the supernatant through a 0.22 µm filter before HPLC-MS analysis.

-

-

HPLC Separation:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample.

-

Run a gradient elution to separate the compounds of interest. A typical gradient might start with a high aqueous phase and gradually increase the organic phase.

-

-

MS Detection:

-

Operate the mass spectrometer in negative ion mode, as organic acids are readily deprotonated.

-

For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Develop MRM transitions for each target analyte using authentic standards.

-

-

Quantification:

-

Construct a calibration curve for each analyte using serial dilutions of the authentic standards.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

-

General Enzyme Assay Protocol for Ascorbate Oxidase

This protocol measures the activity of ascorbate oxidase, a key enzyme in the initial step of ascorbate catabolism.

Objective: To determine the rate of ascorbate oxidation catalyzed by ascorbate oxidase.

Principle: The assay is based on monitoring the decrease in absorbance at 265 nm as L-ascorbate is oxidized[9].

Materials:

-

UV-Vis spectrophotometer or microplate reader capable of reading at 265 nm.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 5.6).

-

L-ascorbic acid solution (substrate), freshly prepared.

-

Enzyme extract or purified ascorbate oxidase.

Procedure:

-

Prepare the reaction mixture in a quartz cuvette or a UV-transparent microplate well by adding the reaction buffer and the enzyme sample.

-

Initiate the reaction by adding the L-ascorbic acid solution.

-

Immediately start monitoring the decrease in absorbance at 265 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of L-ascorbate (ε = 14.3 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units (µmol of ascorbate oxidized per minute).

Visualization of Ascorbate Catabolism Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the known and putative pathways of ascorbate catabolism.

Caption: Overview of Ascorbate Catabolism.

Caption: Bacterial Ascorbate Catabolism Pathways.

Conclusion and Future Directions

The catabolism of L-ascorbic acid is a multifaceted process with pathways that vary across different biological kingdoms. While the formation of oxalate and threonate in plants is well-established, the discovery of alternative pathways in bacteria, characterized by the formation of C5 intermediates, has opened new avenues of research. The putative role of (4S)-4,5-dihydroxy-2-oxopentanoic acid within this framework remains to be elucidated. Future research should focus on:

-

Metabolomic Profiling: Utilizing advanced analytical techniques like high-resolution mass spectrometry to screen for (4S)-4,5-dihydroxy-2-oxopentanoic acid and other novel C5 intermediates in various organisms under different physiological conditions.

-

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and further metabolism of C5 sugar acids derived from ascorbate.

-

Functional Studies: Investigating the biological significance of these alternative catabolic pathways and their intermediates in cellular signaling, stress response, and as potential targets for therapeutic intervention.

A deeper understanding of the complete landscape of ascorbate catabolism will undoubtedly provide valuable insights into cellular metabolism and may reveal novel strategies for drug development and the enhancement of nutritional value in crops.

References

- 1. Conversion of C6 and C5 sugars in undetoxified wet exploded bagasse hydrolysates using Scheffersomyces (Pichia) stipitis CBS6054 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Pentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Characterization of an L-Ascorbate Catabolic Pathway with Unprecedented Enzymatic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an l-Ascorbate Catabolic Pathway with Unprecedented Enzymatic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. High Throughput Analyses of Ascorbate-turnover Enzyme Activities in Rice (Oryza sativa L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

(4S)-4,5-dihydroxy-2-oxopentanoic acid: An Undiscovered Moiety in Scientific Literature

A comprehensive review of publicly available scientific databases and literature reveals a significant lack of information on the discovery, isolation, and biological characterization of (4S)-4,5-dihydroxy-2-oxopentanoic acid. This specific stereoisomer of dihydroxy-2-oxopentanoic acid appears to be an uncharacterized molecule, with no detailed experimental protocols, quantitative data, or established biological functions reported.

While the broader class of hydroxy- and dihydroxy-pentanoic acid derivatives has been a subject of scientific inquiry, information directly pertaining to the (4S)-4,5-dihydroxy-2-oxopentanoic acid isomer is conspicuously absent. Searches for its discovery, methods of isolation from natural sources, or synthetic routes have not yielded any specific publications. Consequently, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and associated signaling pathways—cannot be fulfilled at this time.

For context, related but structurally distinct compounds have been identified and studied. For instance, 4-hydroxy-2-oxopentanoic acid is a known metabolite, formed by the decarboxylation of 4-oxalocrotonate. Its degradation is mediated by 4-hydroxy-2-oxovalerate aldolase, yielding acetaldehyde and pyruvate. However, this compound lacks the second hydroxyl group present in the molecule of interest.

The absence of dedicated research on (4S)-4,5-dihydroxy-2-oxopentanoic acid suggests several possibilities: the compound may be a transient metabolic intermediate that has yet to be isolated and characterized, it may not be naturally occurring, or it may have been synthesized as part of a larger chemical library but not individually reported or studied.

Due to the lack of available data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The creation of such a technical guide would necessitate novel primary research to first discover, isolate or synthesize, and then characterize the biological activity of (4S)-4,5-dihydroxy-2-oxopentanoic acid. At present, this foundational information does not appear to exist in the public scientific domain.

An In-depth Technical Guide on the Structural Elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established analytical techniques and predictive modeling. It serves as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel keto-acids. This guide details the expected outcomes from spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides standardized experimental protocols.

Introduction

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a chiral α-keto acid containing two hydroxyl groups. Its structure suggests potential roles in various biological pathways, making it a molecule of interest for drug development and metabolic research. Accurate structural confirmation is the cornerstone of any chemical and biological investigation. This guide presents a structured workflow for the complete structural elucidation of this compound, from initial characterization to stereochemical assignment.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for (4S)-4,5-dihydroxy-2-oxopentanoic acid is presented below. These values are derived from computational models and provide a baseline for experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| Monoisotopic Mass | 148.0372 Da |

| XLogP3 | -1.7 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of purified (4S)-4,5-dihydroxy-2-oxopentanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

2D NMR Acquisition:

-

Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin systems.

-

Perform Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond ¹H-¹³C correlations.

-

Perform Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.1.2. Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

| Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| H3a | ~2.9 - 3.1 | dd | 1H | J = ~17, ~7 |

| H3b | ~3.1 - 3.3 | dd | 1H | J = ~17, ~5 |

| H4 | ~4.0 - 4.2 | m | 1H | |

| H5a | ~3.5 - 3.7 | dd | 1H | J = ~11, ~6 |

| H5b | ~3.7 - 3.9 | dd | 1H | J = ~11, ~4 |

| 4-OH | Broad singlet | 1H | ||

| 5-OH | Broad singlet | 1H | ||

| COOH | Broad singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Position | Predicted δ (ppm) |

| C1 (COOH) | ~165 - 170 |

| C2 (C=O) | ~195 - 200 |

| C3 (CH₂) | ~45 - 50 |

| C4 (CH-OH) | ~70 - 75 |

| C5 (CH₂-OH) | ~65 - 70 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on fragmentation patterns.

3.2.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is recommended for this polar molecule, run in both positive and negative ion modes.

-

Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Data Acquisition:

-

Acquire full scan MS spectra to determine the m/z of the molecular ion.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation spectrum.

-

3.2.2. Expected Mass Spectrometry Data and Interpretation

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 149.0445. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 147.0299.

-

Fragmentation Analysis: The fragmentation pattern will be key to confirming the connectivity. Common fragmentation pathways for α-keto acids and polyols include:

-

Loss of water (H₂O, 18 Da) from the hydroxyl groups.

-

Loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

-

Cleavage of the C-C bonds adjacent to the carbonyl and hydroxyl groups.

-

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 149.0445 |

| [M+Na]⁺ | 171.0264 |

| [M-H]⁻ | 147.0299 |

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Caption: A flowchart detailing the key stages of structural elucidation.

HMBC Correlation Pathway

This diagram illustrates the key expected HMBC correlations that would be used to piece together the carbon skeleton of the molecule.

Caption: Expected long-range proton-carbon correlations.

Conclusion

The structural elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid requires a systematic application of modern analytical techniques. This guide provides the necessary experimental protocols and predictive data to confidently determine its chemical structure. The combination of high-resolution mass spectrometry and a suite of NMR experiments will enable the unambiguous assignment of the molecular formula, connectivity, and stereochemistry, thereby facilitating further investigation into its biological significance.

Uncharted Territory: The Elusive Natural Sources of (4S)-4,5-dihydroxy-2-oxopentanoic acid

A comprehensive review of available scientific literature and biochemical databases reveals a significant knowledge gap surrounding the natural occurrence and biological role of (4S)-4,5-dihydroxy-2-oxopentanoic acid. Despite its defined chemical structure, this molecule remains largely uncharacterized in the natural world, presenting a challenge for researchers, scientists, and drug development professionals seeking to understand its potential significance. This technical guide summarizes the current state of knowledge, or lack thereof, and outlines potential avenues for future investigation.

Currently, there is a conspicuous absence of published data detailing specific natural sources of (4S)-4,5-dihydroxy-2-oxopentanoic acid. Extensive searches of chemical and biological databases, including PubChem and KEGG, do not yield entries that describe its isolation from plant, microbial, or animal origins. While PubChem lists it as a metabolite of the bacterium Escherichia coli, this information is not substantiated with direct experimental evidence or links to specific metabolic pathways within the organism. This lack of data prevents the compilation of quantitative information regarding its abundance in any natural source.

The Quest for a Metabolic Context

The biosynthetic and metabolic pathways that might involve (4S)-4,5-dihydroxy-2-oxopentanoic acid are also presently unknown. Investigations into related keto acid and polyhydroxy acid metabolic pathways have not revealed its presence as an intermediate or a final product. The broad substrate specificity of certain enzyme classes, such as aldo-keto reductases and aldolases, suggests the theoretical possibility of its enzymatic synthesis. However, no specific enzyme has been identified to catalyze the formation of this particular dihydroxy-keto acid.

The following diagram illustrates a generalized theoretical pathway for the formation of a 2-keto acid, which could potentially be adapted for the synthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid, although this remains speculative.

Caption: A hypothetical enzymatic pathway for the synthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Methodological Hurdles and Future Directions

The absence of established experimental protocols for the extraction, isolation, and quantification of (4S)-4,5-dihydroxy-2-oxopentanoic acid is a direct consequence of its elusive nature. Standard metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS), could potentially detect this compound in complex biological samples. However, without a known source or a chemical standard, its identification and validation are significant challenges.

A potential workflow for the discovery and characterization of this molecule is outlined below.

Caption: A proposed workflow for the discovery and validation of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Conclusion

An In-depth Technical Guide on (4S)-4,5-dihydroxy-2-oxopentanoic Acid: A Key Intermediate in Bacterial Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Formula and Structure

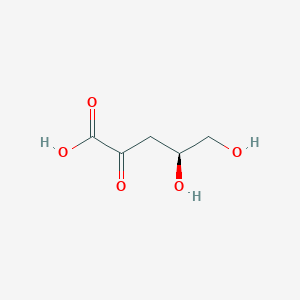

The chemical formula for (4S)-4,5-dihydroxy-2-oxopentanoic acid is C₅H₈O₅ .

The structure of (4S)-4,5-dihydroxy-2-oxopentanoic acid is characterized by a five-carbon chain containing a carboxylic acid group at C1, a ketone group at C2, and two hydroxyl groups at C4 and C5. The stereochemistry at the C4 position is specified as 'S'.

Structural Representations:

-

SMILES: O=C(O)C(=O)C--INVALID-LINK--CO

-

InChI: InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1

-

InChIKey: UQIGQRSJIKIPKZ-VKHMYHEASA-N

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 148.11 g/mol | PubChem (Computed) |

| XLogP3 | -1.7 | PubChem (Computed) |

| Hydrogen Bond Donors | 4 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 148.03717335 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 94.8 Ų | PubChem (Computed) |

Biological Significance: The Autoinducer-2 (AI-2) Signaling Pathway

-

S-adenosylmethionine (SAM) , a common methyl donor in metabolic pathways, is converted to S-adenosylhomocysteine (SAH) .

-

The enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) cleaves SAH to produce S-ribosylhomocysteine and adenine.

-

The enzyme LuxS then converts S-ribosylhomocysteine into homocysteine and (4S)-4,5-dihydroxy-2,3-pentanedione (DPD) . It is in this enzymatic reaction that (4S)-4,5-dihydroxy-2-oxopentanoic acid is understood to be a key intermediate.

Experimental Protocols

Enzymatic Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD)

While a specific protocol for the isolation of the transient (4S)-4,5-dihydroxy-2-oxopentanoic acid is not well-documented due to its instability, the enzymatic synthesis of its product, DPD, provides a relevant experimental context. This protocol is adapted from studies on the LuxS enzyme.

Objective: To enzymatically synthesize (S)-4,5-dihydroxy-2,3-pentanedione (DPD) from S-adenosylhomocysteine (SAH).

Materials:

-

Purified Pfs enzyme

-

Purified LuxS enzyme

-

S-adenosylhomocysteine (SAH)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

HPLC system for analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined concentration of SAH (e.g., 1 mM), and purified Pfs enzyme.

-

First Enzymatic Step: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the conversion of SAH to S-ribosylhomocysteine.

-

Second Enzymatic Step: Add the purified LuxS enzyme to the reaction mixture.

-

Incubation: Continue the incubation at 37°C for a further period (e.g., 1-2 hours) to facilitate the conversion of S-ribosylhomocysteine to DPD.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the production of DPD.

Conclusion and Future Directions

(4S)-4,5-dihydroxy-2-oxopentanoic acid synonyms and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4S)-4,5-dihydroxy-2-oxopentanoic acid, a significant keto acid involved in microbial metabolism. This document outlines its chemical identity, including synonyms and CAS number, and delves into its role in the D-xylose degradation pathway.

Chemical Identity and Properties

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a chiral organic compound with the molecular formula C₅H₈O₅. Its identity is crucial for researchers in the fields of biochemistry and drug development.

Table 1: Synonyms and CAS Number for (4S)-4,5-dihydroxy-2-oxopentanoic Acid

| Attribute | Value |

| IUPAC Name | (4S)-4,5-dihydroxy-2-oxopentanoic acid |

| CAS Number | 53857-83-3 |

| Synonyms | 3-Deoxy-D-pentulosonic acid, 2-Keto-3-deoxy-D-xylonic acid, (S)-4,5-dihydroxy-2-oxopentanoic acid |

Metabolic Significance: The Weimberg Pathway

(4S)-4,5-dihydroxy-2-oxopentanoic acid, also known as 3-Deoxy-D-pentulosonic acid, is a key intermediate in the Weimberg pathway, a metabolic route for the degradation of D-xylose observed in some microorganisms, notably bacteria of the Pseudomonas genus.[1] This pathway is of interest to researchers studying microbial metabolism and biofuel production.

The pathway begins with the oxidation of D-xylose and proceeds through a series of enzymatic reactions, culminating in the formation of pyruvate and glycolaldehyde from the cleavage of 3-deoxy-D-pentulosonic acid.[1]

Below is a diagram illustrating the core steps of the Weimberg pathway leading to and from (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Caption: The Weimberg pathway for D-xylose degradation.

Experimental Protocols

Enzymatic Synthesis of D-Xylonate (a precursor):

An efficient method for the multigram synthesis of D-xylonate, the precursor to (4S)-4,5-dihydroxy-2-oxopentanoic acid in the Weimberg pathway, has been described. This chemoenzymatic process utilizes a recombinant xylose dehydrogenase from Caulobacter crescentus.

Key Methodological Steps:

-

Reaction Mixture: The reaction is typically carried out in an ammonium bicarbonate buffer (e.g., 10 mM, pH 8.0).

-

Substrates: D-xylose is used as the primary substrate, with acetaldehyde as a co-substrate for cofactor regeneration.

-

Enzymes: A cell-free extract containing overexpressed xylose dehydrogenase and a commercially available alcohol dehydrogenase are used.

-

Cofactor: NAD+ is required as a cofactor and is regenerated in situ.

-

pH Control: The pH of the reaction is maintained at 8.0 by the addition of a base (e.g., 8 M NaOH).

-

Product Isolation: The volatile buffer and byproducts can be removed by evaporation, simplifying product isolation.

Synthesis of 2-keto-3-deoxy-D-xylonate (an analogue):

A practical synthesis for the closely related 2-keto-3-deoxy-D-xylonate has been developed, which may be adaptable.[2]

Key Methodological Steps: [2]

-

Starting Materials: The synthesis starts with the reaction of the anion of ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxy phosphoryl) acetate with enantiopure glyceraldehyde acetonide.[2]

-

Intermediate Formation: This reaction yields O-silyl-enol esters.[2]

-

Deprotection: A global deprotection step is then carried out to yield the final product.[2]

Researchers aiming to synthesize (4S)-4,5-dihydroxy-2-oxopentanoic acid could potentially adapt these methodologies, for instance, by using the enzymatically synthesized D-xylonate as a starting material for subsequent chemical or enzymatic conversion steps. Further research into the specific D-xylonate dehydratase and 3-deoxy-D-pentulosonate aldolase enzymes from organisms known to possess the Weimberg pathway could lead to a complete enzymatic synthesis of the target molecule.

References

An In-depth Technical Guide to Enzymes Acting on (4S)-4,5-dihydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymes that metabolize (4S)-4,5-dihydroxy-2-oxopentanoic acid, a key intermediate in alternative sugar metabolism pathways. The document details the primary enzyme responsible for its conversion, presents quantitative kinetic data, outlines experimental protocols for its study, and illustrates its position within the relevant metabolic pathway.

Core Enzyme and Metabolic Pathway

The principal enzyme acting on (4S)-4,5-dihydroxy-2-oxopentanoic acid, more commonly known in literature as L-2-keto-3-deoxyarabinonate (L-KDA), is L-2-keto-3-deoxyarabinonate dehydratase (L-KdpD) (EC 4.2.1.43). This enzyme catalyzes the dehydration of L-KDA to produce α-ketoglutaric semialdehyde (KGSA).[1][2]

L-KdpD is a key component of the Weimberg pathway , an alternative route for L-arabinose metabolism found in certain bacteria, such as Azospirillum brasiliense and Herbaspirillum seropedicae.[3][4] This non-phosphorylative pathway converts L-arabinose into α-ketoglutarate, an intermediate of the central tricarboxylic acid (TCA) cycle. The pathway proceeds through the sequential action of several enzymes, with L-KdpD catalyzing the third step.[1][2]

The metabolic sequence involving L-KDA is as follows:

-

L-Arabinose is oxidized to L-arabino-γ-lactone.

-

L-arabino-γ-lactone is hydrolyzed to L-arabinonate.

-

L-arabinonate is dehydrated to form L-2-keto-3-deoxyarabinonate (L-KDA) .

-

L-KdpD then catalyzes the dehydration of L-KDA to α-ketoglutaric semialdehyde (KGSA) .

-

Finally, KGSA is oxidized to α-ketoglutarate, which enters the TCA cycle.

Below is a diagram illustrating the Weimberg pathway for L-arabinose metabolism.

Quantitative Enzyme Kinetic Data

The catalytic efficiency of L-KdpD from various bacterial sources has been characterized. The following table summarizes the key kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), for the dehydration of L-KDA. These enzymes exhibit a high degree of specificity for the L-stereoisomer of KDP.[2]

| Enzyme Source | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) |

| Cupriavidus necator (CnL-KdpD) | 1.8 ± 0.1 | 104.0 ± 2.0 | 57.8 |

| Herbaspirillum seropedicae (HsL-KdpD) | 2.5 ± 0.1 | 134.0 ± 2.0 | 53.6 |

| Pseudomonas saccharophila | 1.9 | 125.0 | 65.8 |

Table 1: Kinetic parameters of various L-KdpD enzymes for the substrate L-KDA. Data were obtained from coupled spectrophotometric assays.[2]

Experimental Protocols

The characterization of L-KdpD activity requires specific methodologies for substrate synthesis and kinetic analysis. The following protocols are based on established methods in the literature.[2]

Chemoenzymatic Synthesis of L-KDA

A chemoenzymatic approach is employed to synthesize the L-KDA substrate from L-arabinose.

-

Oxidation of L-Arabinose: L-arabinose is oxidized to L-arabinonate using a gold catalyst (e.g., 0.5% Au/C) in an oxygen-saturated environment. The reaction is performed in an automatic titrator to maintain a constant pH of 8.0 at 50°C.

-

Dehydration to L-KDA: The resulting L-arabinonate is then enzymatically dehydrated to L-KDA using an appropriate dehydratase, such as L-arabonate dehydratase.

-

Purification: The synthesized L-KDA is purified from the reaction mixture using methods such as ion-exchange chromatography.

Kinetic Characterization of L-KdpD Activity

The activity of L-KdpD is determined using a coupled-enzyme spectrophotometric assay. This assay links the formation of the product, KGSA, to the reduction of NAD+, which can be monitored by the change in absorbance at 340 nm.

Assay Principle: L-KdpD converts L-KDA to KGSA. An auxiliary enzyme, α-ketoglutaric semialdehyde dehydrogenase (KGSADH), then immediately oxidizes KGSA to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The rate of NADH formation is directly proportional to the activity of L-KdpD.

References

- 1. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 2. Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. L-arabinose metabolism in Herbaspirillum seropedicae - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid (DHOP) is a polyhydroxy-α-keto acid whose metabolic fate in mammals has not been empirically determined. This technical guide synthesizes current knowledge on the metabolism of structurally analogous compounds, namely five-carbon keto-sugars and ascorbic acid, to propose a putative metabolic pathway for DHOP. Drawing parallels from the uronic acid pathway and ascorbic acid degradation, it is hypothesized that DHOP may undergo reduction, oxidation, or decarboxylation. This document provides a theoretical framework to stimulate further research, including detailed experimental protocols for investigating the metabolism of novel keto acids and interactive diagrams to visualize the proposed metabolic routes.

Introduction

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a chiral molecule featuring a carboxylic acid, a ketone at the alpha position, and two hydroxyl groups. Its structural similarity to intermediates in carbohydrate metabolism suggests it may be processed by existing enzymatic machinery. Understanding the metabolic fate of DHOP is crucial for assessing its potential physiological roles, toxicity, and suitability as a therapeutic agent or a component of drug formulations. In the absence of direct studies on DHOP, this guide leverages established metabolic pathways of related molecules to construct a predictive metabolic map.

Analogous Metabolic Pathways

The metabolism of structurally similar compounds in mammals provides a foundation for predicting the fate of DHOP. Key analogous pathways include the uronic acid pathway and the degradation of ascorbic acid.

The Uronic Acid Pathway

The uronic acid pathway is an alternative route for glucose metabolism that does not generate ATP but is essential for the synthesis of glucuronic acid, a precursor for proteoglycans and a key molecule in detoxification processes.[1] A crucial part of this pathway in many animals is the synthesis of ascorbic acid (Vitamin C).[1][2] This pathway demonstrates the capability of mammalian systems to metabolize five-carbon keto-sugars.

A key enzyme in this pathway is L-xylulose reductase (EC 1.1.1.10), also known as dicarbonyl/L-xylulose reductase (DCXR).[3][4][5] This enzyme catalyzes the NADPH-dependent reduction of L-xylulose to xylitol.[3] A deficiency in L-xylulose reductase leads to essential pentosuria, a benign genetic disorder characterized by the accumulation and excretion of L-xylulose in the urine, highlighting the significance of this metabolic step.[3][4]

Ascorbic Acid Degradation

Ascorbic acid (Vitamin C), a six-carbon dihydroxy-lactone, undergoes degradation in mammals. While the complete pathway is not fully elucidated and may involve non-enzymatic steps, it is known to proceed through the formation of 2,3-diketo-L-gulonic acid. The ultimate degradation products in mammals include oxalate and L-threonate.[6] This pathway indicates that mammalian systems possess mechanisms to handle α-keto-dihydroxy acids.

Putative Metabolic Pathway of (4S)-4,5-dihydroxy-2-oxopentanoic Acid

Based on the metabolism of analogous compounds, a putative metabolic pathway for DHOP in mammals is proposed. The primary metabolic transformations are likely to involve the reduction of the ketone group, oxidation of the hydroxyl groups, or decarboxylation of the carboxylic acid.

Diagram: Putative Metabolic Pathways for (4S)-4,5-dihydroxy-2-oxopentanoic acid

References

- 1. Uronic Acid Pathway : Steps and Significance | PPTX [slideshare.net]

- 2. microbenotes.com [microbenotes.com]

- 3. L-xylulose reductase - Wikipedia [en.wikipedia.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Dicarbonyl/l-xylulose reductase (DCXR): The multifunctional pentosuria enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Plant Metabolism: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific role and metabolic pathways of (4S)-4,5-dihydroxy-2-oxopentanoic acid in plant systems. Currently, there is no direct evidence or detailed characterization of its presence, biosynthesis, or physiological function within the plant kingdom.

While information on this specific molecule in plants is scarce, related compounds have been identified in other biological contexts. For instance, L-2-keto-4,5-dihydroxyvaleric acid has been noted as an intermediate in the oxidation of L-arabinose in the bacterium Pseudomonas saccharophila.[1] Similarly, 4-hydroxy-2-oxopentanoic acid is involved in bacterial metabolic pathways.[2][3] However, these pathways have not been documented in plants.

To provide a broader context for researchers, this guide summarizes the known roles of other, more extensively studied 2-hydroxy acids in plant metabolism. These compounds are integral to central metabolic pathways.[4][5][6][7]

General Roles of 2-Hydroxy Acids in Plant Metabolism

In plants, 2-hydroxy acids (2HA) are a class of molecules that play crucial roles in primary metabolism.[4][5][6][7] They are often interconverted with their corresponding 2-keto acids (2KA) by dehydrogenases and oxidases.[5][8] Some of the most well-characterized 2-hydroxy acids in plants include glycolate, malate, lactate, and 2-hydroxyglutarate.[4][5][7]

These molecules are involved in fundamental processes such as:

-

Photorespiration

-

The tricarboxylic acid (TCA) cycle

-

The glyoxylate cycle

Table 1: Prominent 2-Hydroxy Acids in Plant Primary Metabolism

| 2-Hydroxy Acid | Key Metabolic Pathway(s) | Primary Function(s) |

| Glycolate | Photorespiration | Carbon salvage from the oxygenase reaction of RuBisCO.[7] |

| L-Malate | TCA Cycle, C4 & CAM Photosynthesis | Energy metabolism, carbon fixation, stomatal regulation.[5] |

| D/L-Lactate | Methylglyoxal Pathway, Fermentation | Detoxification, response to anaerobic conditions.[5][7] |

| 2-Hydroxyglutarate | Lysine Catabolism, Hypoxia Response | Amino acid degradation, stress signaling.[4][5][7] |

Contextual Metabolic Pathways

To illustrate the general flow of related metabolic processes in plants, the following diagrams depict the interconversion of 2-hydroxy acids and 2-keto acids, and the central role of the TCA cycle where some of these molecules are involved.

Experimental Methodologies

Due to the absence of studies on (4S)-4,5-dihydroxy-2-oxopentanoic acid in plants, no specific experimental protocols for its extraction, quantification, or enzymatic assays can be provided. Researchers interested in investigating this compound would need to adapt general methodologies for the analysis of small organic acids from plant tissues. A generalized workflow for such an investigation is proposed below.

Conclusion

References

- 1. L-2-Keto-4,5-dihydroxyvaleric acid: an intermediate in the oxidation of L-arabinose by Pseudomonas saccharophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy Acids in Plant Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. 2-Hydroxy Acids in Plant Metabolism [agris.fao.org]

- 7. 2-Hydroxy Acids in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol: Quantification of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of (4S)-4,5-dihydroxy-2-oxopentanoic acid (DHKPA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DHKPA is a key intermediate in various metabolic pathways, and its accurate measurement is crucial for understanding disease states and the effects of therapeutic interventions. The described method utilizes a derivatization strategy to enhance the chromatographic retention and mass spectrometric detection of this polar keto acid. This protocol outlines procedures for sample preparation, LC-MS/MS parameters, and data analysis, and serves as a comprehensive guide for researchers in academic and industrial settings.

Introduction

(4S)-4,5-dihydroxy-2-oxopentanoic acid, also known as 2-keto-4,5-dihydroxypentanoic acid (DHKPA), is a metabolite of interest in several biological processes. Due to its polar nature and the presence of a keto-acid functional group, its quantification in complex biological matrices like plasma presents analytical challenges. These challenges include poor retention on traditional reversed-phase liquid chromatography columns and potential instability.

This application note details a robust LC-MS/MS method for the reliable quantification of DHKPA. The method involves a protein precipitation step to extract the analyte from plasma, followed by derivatization to improve its analytical characteristics. Chromatographic separation is achieved on a mixed-mode column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Metabolic Context of DHKPA

While a specific signaling pathway for DHKPA is not extensively characterized, it is understood to be an intermediate in amino acid and carbohydrate metabolism. The diagram below illustrates a generalized metabolic context for a 2-keto acid.

Caption: Fig. 1: Generalized Metabolic Pathway of a 2-Keto Acid

Experimental Workflow

The analytical workflow for the quantification of DHKPA is a multi-step process designed to ensure accuracy and reproducibility. The following diagram provides a visual representation of the entire procedure from sample collection to data analysis.

Caption: Fig. 2: Experimental Workflow for DHKPA Quantification

Detailed Experimental Protocols

Materials and Reagents

-

(4S)-4,5-dihydroxy-2-oxopentanoic acid analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-DHKPA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Girard's Reagent P

-

Acetic acid

-

Human plasma (K₂EDTA)

Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each plasma sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

Derivatization

-

Reconstitution: Reconstitute the dried extract in 50 µL of 10% acetic acid in methanol.

-

Derivatization Reagent Addition: Add 10 µL of Girard's Reagent P solution (10 mg/mL in methanol).

-

Incubation: Vortex briefly and incubate at 60°C for 30 minutes.

-

Drying: Dry the reaction mixture under a gentle stream of nitrogen.

-

Final Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Column | Mixed-mode C18/Anion-exchange column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DHKPA-Girard P Derivative | [M+H]⁺ | Fragment 1 | To be optimized |

| DHKPA-Girard P Derivative | [M+H]⁺ | Fragment 2 | To be optimized |

| ¹³C₅-DHKPA-Girard P Derivative | [M+H]⁺ | Corresponding Fragment | To be optimized |

Note: The exact m/z values for the precursor and product ions will need to be determined experimentally by infusing the derivatized standard.

Data Presentation and Analysis

Quantitative data should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| DHKPA | 1 - 1000 | > 0.995 | 1 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | > 80 | 85 - 115 |

| High | > 80 | 85 - 115 |

Conclusion

The protocol described in this application note provides a comprehensive framework for the quantification of (4S)-4,5-dihydroxy-2-oxopentanoic acid in human plasma. By employing a derivatization strategy coupled with a robust LC-MS/MS method, researchers can achieve the sensitivity and selectivity required for meaningful biological insights. This method is suitable for application in clinical research, drug development, and fundamental metabolic studies. It is recommended that the method be fully validated according to regulatory guidelines before implementation in a regulated environment.

Application Notes and Protocols for the GC-MS Analysis of (4S)-4,5-dihydroxy-2-oxopentanoic acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds.[3] However, due to the low volatility and thermal instability of dihydroxy-keto-acids, derivatization is a critical step to enable their analysis by GC-MS.[4][5] This document provides detailed application notes and protocols for the GC-MS analysis of (4S)-4,5-dihydroxy-2-oxopentanoic acid and its derivatives, focusing on a two-step derivatization process involving oximation followed by silylation.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of DPD, a closely related derivative of the target analyte, in bacterial cultures. This data can serve as a reference for expected concentration ranges and analytical performance.

Table 1: Concentration of (S)-4,5-dihydroxy-2,3-pentanedione (DPD) in Bacterial Culture Supernatants

| Microorganism | DPD Concentration (μM) |

| Vibrio harveyi | 5.8 ± 0.5 |

| Escherichia coli | 3.2 ± 0.3 |

| Salmonella typhimurium | 2.1 ± 0.2 |

| Bacillus subtilis | 1.5 ± 0.1 |

Data is representative and sourced from typical bacterial culture analyses.

Table 2: Analytical Performance Characteristics for a GC-MS Method for DPD Quantification

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.7 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 95-105% |

These values are typical for a validated GC-MS method for derivatized keto acids and may vary depending on the specific instrumentation and matrix.[6]

Experimental Protocols

This section details the methodologies for the extraction and derivatization of (4S)-4,5-dihydroxy-2-oxopentanoic acid from biological samples, followed by GC-MS analysis.

Protocol 1: Sample Preparation from Bacterial Culture Supernatant

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, ensuring no cells are transferred.

-

Protein Precipitation: To 1 mL of supernatant, add 2 mL of ice-cold acetone. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Extraction: Transfer the clear supernatant to a new tube. For liquid-liquid extraction, acidify the supernatant to pH 2 with 1M HCl. Add an equal volume of ethyl acetate and vortex for 2 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction twice more and pool the organic extracts.

-

Drying: Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Oximation and Silylation)

This two-step process is crucial for the analysis of keto acids. Oximation protects the keto group from enolization, and silylation increases the volatility of the hydroxyl and carboxyl groups.[4][5][7]

Step 1: Oximation

-

To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Vortex the mixture to ensure complete dissolution.

-

Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[8]

-

Cool the sample to room temperature.

Step 2: Silylation

-

To the oximated sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

-

Vortex the mixture thoroughly.

-

Incubate the reaction at 70°C for 45 minutes.[9]

-

Cool the sample to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and application.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 180°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Scan Range: m/z 50-650

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

Caption: Experimental Workflow for GC-MS Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. louis.uah.edu [louis.uah.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. metbio.net [metbio.net]

- 9. researchgate.net [researchgate.net]

experimental protocol for isolating (4S)-4,5-dihydroxy-2-oxopentanoic acid from urine

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid, also known as 2-keto-4,5-dihydroxyvaleric acid, is a keto acid that can be found in urine and is an intermediate in various metabolic pathways. This document provides a detailed experimental protocol for the isolation and partial purification of this compound from human urine. The protocol is intended for researchers in metabolic studies, clinical chemistry, and drug development. It outlines a multi-step procedure involving sample preparation, derivatization, and chromatographic separation.

Introduction